2-Methylpentane-d14
Description
Overview of Deuterated Hydrocarbons in Chemical Research
Deuterated hydrocarbons are compounds in which one or more hydrogen atoms (¹H) have been replaced by deuterium (B1214612) (²H or D). This isotopic substitution, while seemingly minor, imparts unique physicochemical properties to the molecule without significantly altering its chemical reactivity. The increased mass of deuterium leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference is fundamental to many of its applications.
In chemical research, deuterated hydrocarbons are extensively used as:
Tracers: To follow the fate of molecules in complex chemical and biological systems.
Internal Standards: For accurate quantification in analytical techniques like mass spectrometry.
Probes: In nuclear magnetic resonance (NMR) spectroscopy to simplify complex spectra and study molecular structures and dynamics.
Mechanistic Tools: To investigate reaction mechanisms through the kinetic isotope effect, where the rate of a reaction can change upon isotopic substitution.
Significance of Deuterated Branched Alkanes in Scientific Inquiry
Branched alkanes are common components in various natural and industrial products, including fuels and environmental samples. Their deuterated analogues are particularly significant as internal standards in quantitative analysis using gas chromatography-mass spectrometry (GC-MS). The ideal internal standard should have similar chemical and physical properties to the analyte of interest, but be clearly distinguishable by the detector.
Deuterated branched alkanes, such as 2-Methylpentane-d14, serve this purpose exceptionally well. They co-elute with their non-deuterated counterparts during chromatographic separation, experiencing similar extraction efficiencies and ionization responses in the mass spectrometer. However, their higher mass allows for their distinct detection, enabling precise and accurate quantification of the target analyte by correcting for variations in sample preparation and instrument response.
Scope and Objectives of the Research Outline for this compound
This article focuses exclusively on the chemical compound this compound. The primary objectives are to:
Provide a detailed overview of its chemical and physical properties.
Discuss the methods for its synthesis and isotopic labeling.
Explore its key applications in scientific research, particularly as an internal standard.
Present detailed research findings where this compound has been utilized, supported by data.
This analysis aims to be a thorough and scientifically accurate resource for researchers and students interested in the application of deuterated compounds in chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,5,5,5-undecadeuterio-4-(trideuteriomethyl)pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14/c1-4-5-6(2)3/h6H,4-5H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFABGHUZZDYHJO-YSWKHMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70583911 | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_11_)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284487-65-6 | |
| Record name | Pentane-1,1,1,2,2,3,3,4,5,5,5-d11, 4-(methyl-d3)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284487-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(~2~H_3_)Methyl(~2~H_11_)pentane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70583911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284487-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
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Chemical and Physical Properties of 2 Methylpentane D14
2-Methylpentane-d14 is the perdeuterated isotopologue of 2-methylpentane (B89812), meaning all 14 hydrogen atoms have been replaced by deuterium (B1214612) atoms.
| Property | Value |
| Chemical Formula | C₆D₁₄ |
| CAS Number | 284487-65-6 |
| Molecular Weight | 100.26 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Appearance | Colorless liquid |
| Boiling Point | 62 °C (lit.) |
| Density | 0.760 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.371 (lit.) |
This data is compiled from commercially available sources for this compound.
Synthesis and Labeling
The synthesis of perdeuterated alkanes like 2-Methylpentane-d14 generally involves catalytic hydrogen-deuterium (H/D) exchange reactions. While specific proprietary methods for the commercial synthesis of this compound are not publicly detailed, the general principles are well-established in scientific literature.
One common approach is the use of heterogeneous catalysts, such as platinum or rhodium on a carbon support (Pt/C or Rh/C), in the presence of a deuterium (B1214612) source. The alkane is heated with the catalyst and a source of deuterium, such as deuterium gas (D₂) or heavy water (D₂O), to facilitate the exchange of hydrogen atoms with deuterium.
For branched alkanes, achieving complete deuteration without inducing isomerization or cracking of the carbon skeleton requires careful control of reaction conditions, including temperature, pressure, and catalyst selection. A combination of catalysts may be employed to enhance the efficiency of the deuteration process under mild conditions. rsc.org
Analytical Applications and Method Development Utilizing 2 Methylpentane D14
Application as a Stable Isotope-Labeled Internal Standard
In quantitative analytical chemistry, an internal standard (IS) is a substance added in a consistent amount to all samples, including calibration standards and unknowns. scioninstruments.com The quantification of an analyte is then based on the ratio of the analyte's response to the IS response. scioninstruments.com This practice significantly improves the precision and accuracy of results by correcting for variations in sample preparation and analysis. scioninstruments.comchromatographyonline.com 2-Methylpentane-d14, a stable isotope-labeled (SIL) version of 2-methylpentane (B89812), is particularly well-suited for this role, especially in mass spectrometry-based methods. scioninstruments.com
SIL internal standards like this compound are considered the gold standard in quantitative mass spectrometry. This is because they share very similar physicochemical properties with their non-labeled counterparts, such as boiling point, polarity, and chromatographic retention time. scioninstruments.com This similarity ensures that the SIL internal standard and the target analyte behave almost identically during sample preparation, extraction, and chromatographic separation. Any loss of analyte during these steps is mirrored by a proportional loss of the SIL internal standard, and the ratio of their signals remains constant, thus preserving the accuracy of the measurement. researchgate.net
A study comparing the precision of an external standard method with an internal standard method for the analysis of Eugenol demonstrated a significant improvement when using an internal standard. The results, shown in the table below, indicate that the use of an internal standard improved the repeatability of the results by a factor of 4.4. scioninstruments.com
| Injection No. | Area Counts (without IS) | Area Counts (with IS) | Peak Area Ratio (Analyte/IS) |
| 1 | 2,751,200 | 2,748,974 | 2.11 |
| 2 | 2,748,651 | 2,750,142 | 2.11 |
| 3 | 2,753,654 | 2,749,652 | 2.11 |
| 4 | 2,749,985 | 2,751,235 | 2.11 |
| 5 | 2,752,114 | 2,750,884 | 2.11 |
| Average | 2,751,121 | 2,750,177 | 2.11 |
| %RSD | 0.07% | 0.03% | 0.03% |
This table demonstrates the improved repeatability of results when using an internal standard (IS) for the analysis of Eugenol. The relative standard deviation (%RSD) is significantly lower with the use of an IS. scioninstruments.com
Matrix effects are a significant challenge in analytical chemistry, especially when analyzing complex samples such as those from environmental or biological sources. chromatographyonline.commdpi.com These effects arise from the co-eluting components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's ion source, leading to inaccurate quantification. chromatographyonline.commdpi.com
The use of a SIL internal standard like this compound is an effective strategy to compensate for these matrix effects. youtube.com Because the SIL internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same ionization suppression or enhancement. youtube.com By calculating the ratio of the analyte signal to the internal standard signal, the variability introduced by the matrix is effectively canceled out, leading to more accurate and reliable results. youtube.comdrawellanalytical.com This is particularly crucial in high-performance liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) analyses of complex samples. chromatographyonline.commdpi.com
Different strategies can be employed to mitigate matrix effects, including sample dilution, matrix-matching calibration, and the use of high-resolution instrumentation. drawellanalytical.com However, the use of an internal standard remains a widely adopted and effective approach. drawellanalytical.com
A calibration curve is a fundamental tool in quantitative analysis, establishing the relationship between the analytical signal and the concentration of an analyte. ksu.edu.sa When using an internal standard, the calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the known concentrations of the analyte in the calibration standards. researchgate.net This approach ensures that any variations during the analysis are accounted for, leading to a more robust and reliable calibration. researchgate.net
Method validation is a critical process in analytical chemistry that demonstrates an analytical method is suitable for its intended purpose. ksu.edu.saeuropa.eu Key validation parameters include accuracy, precision, linearity, range, and the limits of detection (LOD) and quantitation (LOQ). demarcheiso17025.comikev.org The use of a SIL internal standard like this compound plays a crucial role in validating these parameters. For instance, the linearity of the method is assessed by the correlation coefficient of the calibration curve, which should ideally be close to one. ikev.org The accuracy is often determined by analyzing certified reference materials or by performing recovery studies on spiked samples, where the internal standard helps to correct for any analyte loss during sample preparation. ikev.org
The validation process ensures that the analytical method is reliable and produces accurate results within a specified range. europa.eu Regulatory bodies often provide guidelines for method validation, which must be followed to ensure the quality and acceptability of the analytical data. europa.eudemarcheiso17025.com
This compound is particularly valuable for the quantitative analysis of hydrocarbons in a wide range of sample types, from environmental and biological samples to those from the petrochemical industry. rupahealth.commdpi.com
The analysis of trace levels of alkanes and other hydrocarbons in environmental matrices like air, water, and soil, as well as in biological samples such as breath, is essential for monitoring pollution and assessing human exposure. rupahealth.comepa.ienih.gov These analyses are often challenging due to the low concentrations of the analytes and the complexity of the sample matrix. nih.govsepscience.com
Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for these analyses, and the use of a deuterated internal standard like this compound is crucial for achieving the required sensitivity and accuracy. nih.govtdi-bi.com For instance, in the analysis of volatile organic compounds (VOCs) in exhaled breath, which can serve as biomarkers for various diseases, pre-concentration techniques followed by GC-MS analysis are employed. nih.gov The use of an internal standard helps to correct for variability in sample collection and analysis, ensuring reliable quantification of the target VOCs. nih.gov
A study on the biodegradation of hydrocarbons in ballast water utilized GC-MS to analyze for saturated hydrocarbons (SHC) and polycyclic aromatic hydrocarbons (PAHs). arlis.org The table below lists some of the saturated hydrocarbons that were analyzed. The use of an internal standard in such analyses is critical for accurate quantification.
| Analyte | Abbreviation |
| n-Decane | C10 |
| n-Undecane | C11 |
| n-Dodecane | C12 |
| n-Tridecane | C13 |
| n-Tetradecane | C14 |
| n-Pentadecane | C15 |
| n-Hexadecane | C16 |
| n-Heptadecane | C17 |
| Pristane | Pristane |
| n-Octadecane | C18 |
| Phytane | Phytane |
| n-Nonadecane | C19 |
| n-Eicosane | C20 |
This table shows a partial list of saturated hydrocarbons analyzed in a study on hydrocarbon biodegradation. The use of an internal standard is essential for the accurate quantification of these compounds. arlis.org
In the fields of geochemistry and petrochemistry, the detailed molecular characterization of hydrocarbons in crude oil and other petroleum-based samples is of great importance. mdpi.com Techniques like ultrahigh-resolution mass spectrometry (UHRMS) are employed to analyze the complex mixtures of hydrocarbons present in these samples. mdpi.com
The quantification of specific hydrocarbons in these complex matrices requires the use of appropriate internal standards. sodir.no this compound can serve as an internal standard for the analysis of its non-deuterated counterpart, 2-methylpentane (also known as isohexane), and other related branched alkanes. sigmaaldrich.comhmdb.ca These compounds are common components of petroleum distillates and are used as solvents in various industrial processes. rupahealth.com
Techniques like Rock-Eval pyrolysis are used for the rapid screening of rock samples to identify potential source rocks for hydrocarbon exploration. researchgate.net The quantification of hydrocarbons in these analyses is crucial for assessing the petroleum potential of a given area. researchgate.net The use of internal standards in the GC-MS analysis of hydrocarbon fractions from these studies ensures the accuracy of the quantitative data. sodir.no
Quantitative Analysis of Hydrocarbons in Diverse Matrices
Characterization of Organic Aerosol Composition
In the study of atmospheric chemistry, understanding the composition of organic aerosols (OA) is crucial as they play a significant role in global climate regulation and carbon cycling. mdpi.com Organic aerosols are a complex mixture of compounds, including hydrocarbons, alcohols, aldehydes, and carboxylic acids, which can be primary (emitted directly) or secondary (formed from atmospheric oxidation of volatile organic compounds (VOCs)). mdpi.com Deuterated compounds, such as this compound, are utilized as internal standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) to accurately quantify the various organic species present in aerosol samples. copernicus.orgtandfonline.com
The process often involves collecting aerosol samples on filters, followed by solvent extraction. csic.es A known amount of a deuterated standard is added to the sample before analysis. copernicus.org This standard helps to correct for variations in instrument response and potential matrix effects, which can interfere with the accurate measurement of the target analytes. tandfonline.com For instance, studies have used deuterated alkanes and fatty acids to improve the quantification of n-alkanes and n-alkanoic acids in ambient aerosol samples. tandfonline.com The use of such standards is critical for achieving reliable and comparable results in the characterization of the complex molecular composition of organic aerosols. mdpi.comcopernicus.org
Isotopic Labeling in Cellular Dynamics Research (e.g., DNA, metabolites)
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules within living cells and organisms. wikipedia.org By replacing common isotopes with their heavier, stable counterparts (e.g., replacing hydrogen with deuterium), researchers can track the incorporation and transformation of these labeled compounds through various biochemical pathways. wikipedia.orgcreative-proteomics.com This approach provides invaluable insights into cellular processes such as DNA synthesis, protein turnover, and metabolic fluxes. creative-proteomics.comsilantes.com
Deuterated compounds, including deuterated amino acids, nucleotides, and metabolites, are introduced into cell cultures or administered to organisms. wikipedia.orgsymeres.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are then used to detect and quantify the labeled molecules and their metabolic products. nih.gov While deuterium (B1214612) labeling is a common and cost-effective method, it can sometimes present challenges, such as chromatographic separation differences between deuterated and non-deuterated analogs and potential kinetic isotope effects. nih.govnih.govhilarispublisher.com Despite these considerations, deuterium labeling remains a widely used tool in metabolomics and cellular dynamics research for elucidating metabolic networks and quantifying metabolic rates. symeres.comcreative-proteomics.com
Table 1: Applications of Isotopic Labeling in Cellular Research
| Research Area | Application of Isotopic Labeling | Key Techniques |
|---|---|---|
| Metabolomics | Tracing metabolic pathways and fluxes of metabolites. creative-proteomics.com | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) nih.gov |
| Proteomics | Studying protein synthesis, degradation, and turnover. creative-proteomics.com | Stable Isotope Labeling by Amino acids in Cell culture (SILAC) creative-proteomics.com |
| Genomics | Tracking DNA replication and repair processes. silantes.comnih.gov | Mass Spectrometry (MS) nih.gov |
| Drug Metabolism | Investigating the metabolic pathways and pharmacokinetics of drugs. symeres.com | Mass Spectrometry (MS) symeres.com |
Stable Isotope Probing (SIP) in Environmental and Biogeochemical Research
Stable Isotope Probing (SIP) is a state-of-the-art technique in microbial ecology that links metabolic function to microbial identity within complex environmental samples. nih.govresearchgate.net This is achieved by introducing a substrate highly enriched in a stable isotope, such as ¹³C or deuterium, into an environment. Microorganisms that actively metabolize the labeled substrate incorporate the heavy isotope into their biomass, including their DNA, RNA, proteins, and lipids. nih.gov This labeling allows for the separation and identification of the active microbes from the rest of the community.
Elucidation of Anaerobic Hydrocarbon Degradation Pathways
The anaerobic degradation of hydrocarbons is a critical process in many anoxic environments, such as contaminated aquifers and deep-sea sediments. unlp.edu.ard-nb.info Understanding the microorganisms and the biochemical pathways involved is essential for bioremediation and understanding global carbon cycling. researchgate.net SIP, often using ¹³C-labeled hydrocarbons, has been instrumental in identifying novel anaerobic hydrocarbon degraders and their metabolic pathways under various electron-accepting conditions. nih.gov
For instance, studies on the anaerobic degradation of toluene (B28343) have used deuterium-labeled toluene to trace the initial steps of its metabolism. unlp.edu.ar This has led to the discovery of key intermediates like benzylsuccinate, formed by the addition of toluene to fumarate. unlp.edu.ar Similarly, research on the degradation of other hydrocarbons, such as 2-methylnaphthalene, has utilized deuterated and ¹³C-labeled substrates to confirm metabolic pathways. nih.gov These studies have revealed that syntrophic degradation, where different microbial groups work together to break down a compound, is a common mechanism. nih.gov
Tracing Biotransformation Mechanisms of Organic Pollutants
Many organic pollutants released into the environment undergo biotransformation, where they are structurally modified by microorganisms. mdpi.comresearchgate.net This process can sometimes lead to the formation of transformation products that are more toxic than the parent compound. nih.gov Tracing the fate of these pollutants and identifying their transformation products is a significant challenge in environmental science. nih.gov
Stable isotope-assisted metabolomics has emerged as a powerful tool for this purpose. nih.gov By using pollutants labeled with stable isotopes (typically ¹³C), researchers can track their biotransformation within complex environmental matrices like soil. nih.gov This method allows for the identification of compound-specific metabolite profiles and the elucidation of degradation pathways. nih.gov While ¹³C is often preferred, deuterium labeling can also be employed, although care must be taken as deuterated compounds may exhibit different chromatographic behavior than their non-labeled counterparts. nih.gov The insights gained from these studies are crucial for assessing the environmental risks of organic pollutants and developing effective bioremediation strategies. mdpi.com
Integration with Single-Cell Analysis Techniques
The combination of SIP with single-cell analysis techniques offers a high level of resolution in studying microbial communities. nih.gov Techniques like Raman microspectroscopy and nanoscale secondary ion mass spectrometry (nanoSIMS) can detect the incorporation of stable isotopes into individual cells. nih.govnih.gov
This integration allows researchers to directly identify and even quantify the metabolic activity of single cells that are actively consuming a labeled substrate. nih.gov For example, Raman-SIP can be used to track the uptake of deuterium from deuterated water by individual microbial cells, providing a measure of their metabolic activity. nih.gov This approach bypasses the need for cultivation and provides a direct link between a cell's identity (which can be determined by subsequent genetic analysis) and its function in the environment. While still a developing field, the integration of SIP with single-cell methods holds great promise for advancing our understanding of microbial ecology and biogeochemical processes. github.iowisc.edu
Detailed Research Findings
To illustrate its application, consider a hypothetical scenario of quantifying 2-methylpentane (B89812) in a water sample using GC-MS with 2-Methylpentane-d14 as an internal standard.
Hypothetical Experimental Data
| Sample | Analyte (2-Methylpentane) Peak Area | Internal Standard (this compound) Peak Area | Analyte/IS Ratio | Calculated Concentration (µg/L) |
| Calibration Standard 1 | 50,000 | 100,000 | 0.50 | 1.0 |
| Calibration Standard 2 | 100,000 | 100,000 | 1.00 | 2.0 |
| Calibration Standard 3 | 250,000 | 100,000 | 2.50 | 5.0 |
| Water Sample A | 150,000 | 98,000 | 1.53 | 3.06 |
| Water Sample B | 75,000 | 102,000 | 0.74 | 1.48 |
In this example, a calibration curve would be generated by plotting the Analyte/IS Ratio against the known concentrations of the calibration standards. The concentration of 2-methylpentane in the water samples is then determined from this curve using their measured Analyte/IS ratios. The slight variations in the internal standard peak area between samples are corrected for by using the ratio, thereby improving the accuracy of the final result.
Computational Chemistry and Molecular Modeling of Deuterated Branched Alkanes
Quantum Chemical Calculations
Quantum chemical calculations provide a foundational understanding of the electronic properties and behavior of molecules. wikipedia.org For isotopically labeled compounds like 2-Methylpentane-d14, these methods are particularly powerful for predicting the consequences of mass changes on molecular characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgmpg.de It is based on using the electron density, a function of only three spatial coordinates, as the fundamental variable, which makes it computationally more feasible than traditional wavefunction-based methods for larger systems. mpg.de DFT is widely used to determine ground-state properties, including electronic structure, molecular geometries, and vibrational frequencies. wikipedia.orgscispace.com
Vibrational frequency calculations are a standard output of DFT computations, typically performed after a geometry optimization. faccts.de These calculations predict the frequencies of fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) spectrum. The substitution of hydrogen with deuterium (B1214612) in this compound leads to a predictable decrease in the frequency of C-D stretching and bending vibrations compared to C-H vibrations in standard 2-methylpentane (B89812). This is due to the increased reduced mass of the C-D oscillator. DFT methods, such as B3LYP or B3-PW91, combined with appropriate basis sets like 6-311++G(d,p), are commonly used for such calculations. researchgate.netpsu.edu While specific experimental spectra for this compound are not widely published, theoretical calculations provide a reliable prediction of its vibrational spectrum.
Table 1: Representative Theoretical Vibrational Frequencies for C-H vs. C-D Bonds This table illustrates the typical shift in vibrational frequencies when hydrogen is replaced by deuterium, as would be predicted by DFT calculations. The values are representative and not specific to a single published study on this compound.
| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) |
| Symmetric Stretch | ~2870 | ~2100 |
| Asymmetric Stretch | ~2960 | ~2200 |
| Bending (Scissoring) | ~1450 | ~1050 |
| Bending (Rocking) | ~720 | ~550 |
Isotope effects are the changes in reaction rates or physical properties that occur upon isotopic substitution. nih.gov In this compound, the primary kinetic isotope effect (KIE) arises from the difference in zero-point vibrational energy (ZPVE) between a C-D bond and a C-H bond. The C-D bond is stronger and has a lower ZPVE, meaning more energy is required to break it. Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond.
Computational models can predict the magnitude of these isotope effects. Studies on the fragmentation of related hexane (B92381) isomers show that C-C bond scission pathways are highly selective. acs.org For 2-methylpentane, fragmentation preferentially produces specific carbon radicals. acs.org In this compound, the strengthening of the carbon-deuterium bonds would make C-D bond cleavage less favorable, further influencing the distribution of products in mass spectrometry or pyrolysis experiments compared to the non-deuterated molecule. acs.org
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules over time. wikipedia.org By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that reveals how a system evolves, providing a detailed, atomic-level movie of molecular behavior. nih.gov
MD simulations are exceptionally well-suited for studying the dynamic properties of molecules like this compound, including their translational and rotational motion. A key property that can be calculated is the self-diffusion coefficient, which quantifies the rate at which molecules move through a medium. This is typically determined by calculating the mean square displacement (MSD) of the molecules over the course of the simulation. d-nb.info
While specific MD studies on this compound are not prevalent, research on similar branched alkanes provides significant insight. For instance, MD simulations of 2-methylbutane confined within zeolite cages have been used to investigate its rotational and diffusive motion. nih.govcapes.gov.br These studies revealed that branched alkanes exhibit different rotational dynamics compared to their linear isomers within confined spaces. nih.govcapes.gov.br Similarly, MD simulations can predict how factors like temperature and pressure affect the diffusion of small alkanes in various environments, such as supercritical fluids or polymers. d-nb.inforesearchgate.net The increased mass of this compound compared to its standard isotopologue would be expected to result in a slightly lower diffusion coefficient under identical conditions, a hypothesis that can be precisely tested using MD simulations.
Table 2: Representative Diffusion Coefficients for Small Molecules from MD Simulations This table provides examples of diffusion coefficients calculated for different small molecules using MD, illustrating the type of data obtained from such simulations. The values are context-dependent and vary with temperature, pressure, and the surrounding medium.
| Molecule | System | Temperature (K) | Pressure (MPa) | Diffusion Coefficient (10⁻⁹ m²/s) |
| CO₂ | Polypropylene | 473 | - | ~200 |
| N₂ | Polypropylene | 473 | - | ~150 |
| Butanone | Supercritical CO₂ | 313.15 | 10 | ~10.4 |
| 2-Pentanone | Supercritical CO₂ | 313.15 | 10 | ~9.2 |
MD simulations are instrumental in understanding how small molecules interact with complex, self-assembled systems.
Lipid Bilayers: The interaction of small hydrophobic molecules with cell membranes is crucial in many biological processes. MD simulations can model a molecule like this compound interacting with a lipid bilayer, which serves as a model for a cell membrane. nih.gov These simulations can reveal the molecule's partitioning behavior between the aqueous phase and the hydrophobic core of the membrane, its preferred location and orientation within the bilayer, and its rate of translocation across the membrane. nsf.govchemrxiv.org The simulation setup typically involves a pre-equilibrated lipid bilayer solvated in water, into which the molecule of interest is introduced. mpg.de
Micelles: Micelles are aggregates of surfactant molecules that form in solution, featuring a hydrophobic core and a hydrophilic surface. They are important in drug delivery and cleaning applications. MD simulations can model the self-assembly of micelles and their interaction with hydrophobic molecules. rsc.orgchemrxiv.org A molecule like this compound, being nonpolar, would be expected to sequester within the hydrophobic core of a micelle. Simulations can provide detailed information on the thermodynamics of this partitioning process, the residence time of the molecule inside the micelle, and how its presence affects the micelle's structure and stability. rsc.org
Gas Hydrates: Gas hydrates, or clathrates, are ice-like crystalline solids in which guest molecules are trapped within a cage-like framework of hydrogen-bonded water molecules. epj-conferences.orgmdpi.com They form under conditions of high pressure and low temperature. mdpi.com Small alkanes are common guest molecules in natural gas hydrates. MD simulations are a primary tool for studying the formation, stability, and dissociation of these structures. nih.govuib.no this compound could potentially act as a guest molecule in the formation of sII or sH type hydrates. Simulations could be used to determine the thermodynamic conditions required for its incorporation into a hydrate (B1144303) lattice and to study its diffusion dynamics from one cage to another.
Surface Interactions: The interaction of molecules with solid surfaces is fundamental to catalysis, lubrication, and materials science. Theoretical methods, often combining DFT and MD, can be used to study the adsorption of this compound on various surfaces. rsc.org DFT calculations can determine the most stable adsorption geometries and binding energies, while MD simulations can explore the dynamics of the molecule on the surface, such as its surface diffusion and conformational changes upon adsorption. rsc.org
Sputtering Processes: Sputtering is a physical process where atoms are ejected from a solid target material due to bombardment by energetic particles, typically ions from a plasma. emsdiasum.comkorvustech.com It is widely used for thin film deposition. nanografi.com While not a chemical process, the dynamics of sputtering can be investigated using classical MD simulations. If this compound were part of a condensed-phase target (e.g., a frozen layer), theoretical simulations could model the collision cascade initiated by an incoming ion (e.g., Argon). Such simulations would track the momentum transfer from the ion to the molecules of the target, leading to the ejection (sputtering) of intact molecules or their fragments. sfu.ca These studies provide atomic-scale insight into the mechanisms of material erosion and deposition.
Geochemical and Environmental Tracing Studies with Deuterated Alkanes
Hydrocarbon Source Apportionment and Genetic Characterization
The isotopic composition of hydrocarbons is a key tool for determining their origin and history. Deuterated alkanes like 2-Methylpentane-d14 are particularly useful in this regard.
The hydrogen isotopic composition of alkanes can help distinguish between those formed by thermal cracking of organic matter (thermogenic) and those produced by microbial activity. geoscienceworld.org Generally, microbial alkanes are significantly depleted in deuterium (B1214612) compared to thermogenic alkanes. This is because microorganisms utilize hydrogen from ambient water in their metabolic processes, and there is a significant isotopic fractionation effect. caltech.edu In contrast, thermogenic alkanes inherit their hydrogen isotopic composition from the precursor organic matter with less fractionation. caltech.edu The use of deuterated standards, such as this compound, in analytical procedures helps to accurately measure the natural deuterium abundance in alkane samples and thus infer their origin. nih.govaip.org
Studies have shown that the δD values of methane (B114726) through pentane (B18724) can vary significantly based on their origin, with ranges of up to 182‰ for methane. geoscienceworld.org This wide range underscores the potential of hydrogen isotopes in source apportionment.
Deuterated alkanes can be employed as tracers to track the movement and pooling of hydrocarbons within geological formations. aip.org By introducing a known quantity of a deuterated alkane into a reservoir, its movement can be followed by analyzing samples from different locations over time. This technique provides information on migration pathways, reservoir connectivity, and mixing processes. The unique mass of the deuterated compound allows it to be distinguished from the naturally occurring hydrocarbons in the reservoir.
Paleoenvironmental and Paleoclimate Reconstruction using Deuterium Signatures
The deuterium content of sedimentary organic matter, including alkanes, can serve as a proxy for past environmental and climatic conditions. caltech.edunumberanalytics.com The hydrogen isotopic composition of plant waxes, for instance, reflects the isotopic composition of the water they utilized during their growth. plos.orgyale.edu This information, preserved in sedimentary archives, can be used to reconstruct past precipitation patterns, humidity levels, and even changes in moisture sources. plos.orgfiveable.me
The analysis of long-chain n-alkanes from sediment cores has been used to reconstruct Holocene climate change, with δD values providing insights into past humidity and moisture sources. plos.org The relationship between the δD of precipitation and plant physiology is a primary control on the resulting deuterium signature in plant-derived alkanes. yale.edu
Investigation of Diagenetic and Catagenetic Alteration Processes
During the transformation of organic matter into petroleum (diagenesis and catagenesis), the hydrogen isotopic composition of alkanes can be altered. caltech.edu Understanding these alteration processes is crucial for the accurate interpretation of isotopic data from ancient sediments. caltech.edu
Hydrogen exchange between organic compounds and surrounding water can occur over geological timescales, gradually altering the original isotopic signature. caltech.educaltech.edu The extent of this exchange is influenced by factors such as temperature, time, mineral catalysis, and water chemistry. caltech.edu Laboratory experiments using deuterated compounds and D-enriched water help to quantify the rates and mechanisms of these exchange reactions at various temperatures. caltech.edu By studying these processes, researchers can better constrain the thermal history of sedimentary basins and the hydrocarbons they contain.
Hydrogen Exchange Processes and Isotopic Systematics in Geological Settings
The study of hydrogen exchange in geological settings is fundamental to understanding the isotopic systematics of organic matter. caltech.edu Over long periods, the hydrogen atoms in organic molecules can exchange with hydrogen in the surrounding environment, particularly water. caltech.eduwikipedia.org This process can lead to a convergence of δD values for different organic molecules in ancient rocks. caltech.edu
The rate of hydrogen exchange is believed to vary significantly between different types of sedimentary rocks, such as clastics versus carbonates. caltech.edu The use of deuterated alkanes in laboratory experiments allows for sensitive measurement of exchange rates at low temperatures, providing crucial data for modeling these long-term processes. caltech.edu These studies are essential for validating the use of hydrogen isotopes as reliable recorders of paleoenvironmental conditions. core.ac.ukescholarship.org
Atmospheric Chemistry of Deuterated Alkanes as Tracers
Deuterated alkanes are valuable tools for studying the chemical processes that occur in the atmosphere. ca.gov Alkanes are a significant component of volatile organic compounds (VOCs) in the atmosphere, and their primary loss process is through reaction with hydroxyl (OH) radicals. researchgate.net
By using deuterated alkanes in laboratory studies, researchers can investigate reaction pathways and mechanisms in detail. ca.govnih.gov For example, deuterated analogs can help identify the products of atmospheric reactions and elucidate the formation of secondary organic aerosols. ca.gov Furthermore, isotopically labeled compounds like this compound can be used as tracers in field experiments to study atmospheric transport and dispersion of pollutants. europa.eu
Interactive Data Table
Below is a table summarizing the properties of this compound.
| Property | Value |
| CAS Number | 284487-65-6 |
| Molecular Formula | C₆D₁₄ |
| Molecular Weight | 100.26 g/mol nih.gov |
| Boiling Point | 62 °C sigmaaldrich.com |
| Density | 0.760 g/mL at 25 °C sigmaaldrich.com |
| Refractive Index | n20/D 1.371 sigmaaldrich.com |
| Isotopic Purity | 98 atom % D sigmaaldrich.com |
Future Research Directions and Emerging Paradigms in Deuterated Hydrocarbon Chemistry
Development of Advanced Synthetic Methodologies for Precision Deuteration
The synthesis of selectively deuterated molecules is crucial for their application in various scientific fields. marquette.edu Future research will likely focus on developing more precise and efficient methods for introducing deuterium (B1214612) into specific positions within a hydrocarbon framework.
Current methods for producing deuterated alkanes include traditional multi-step synthesis and direct hydrogen isotope exchange (HIE). rsc.org HIE is often the most utilized method for introducing isotopic labels at a late stage, which involves the direct exchange of hydrogen for its isotopes through a C-H activation mechanism. acs.org However, controlling regioselectivity and chemoselectivity can be challenging. acs.org Emerging techniques are being explored to overcome these limitations.
Photocatalytic synthesis is a promising approach for the selective introduction of deuterium under mild conditions. rsc.org For instance, photocatalytic decarboxylative deuteration has been demonstrated using lauric acid as a substrate and heavy water (D₂O) as the deuterium source to produce deuterated alkanes. rsc.org Another innovative approach involves copper-catalyzed transfer hydrodeuteration, which has shown high regioselectivity in deuterating aryl alkynes to produce aryl alkanes with deuterium at specific positions. nih.govacs.org
Future methodologies may also leverage nanostructured materials based on noble and non-noble metals as catalysts for isotope exchange reactions. acs.org These materials offer a large surface-to-volume ratio and can exhibit higher activity and selectivity. acs.org The development of transient template groups could also provide a valuable approach to achieving more controlled deuteration. acs.org
Table 1: Comparison of Deuteration Methodologies
| Methodology | Description | Advantages | Challenges |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct exchange of hydrogen for deuterium via C-H activation. acs.org | Late-stage labeling possible. acs.org | Difficult to control regioselectivity and chemoselectivity. acs.org |
| Photocatalytic Deuteration | Uses light energy to drive the deuteration reaction. rsc.org | Mild reaction conditions. rsc.org | Requires suitable photocatalysts and deuterium sources. rsc.org |
| Copper-Catalyzed Transfer Hydrodeuteration | Utilizes a copper catalyst to transfer deuterium from a source to a substrate. nih.gov | High regioselectivity and chemoselectivity. nih.govacs.org | Substrate scope may be limited. acs.org |
| Nanostructured Metal Catalysis | Employs metal nanoparticles as catalysts for isotope exchange. acs.org | High activity and potential for selectivity. acs.org | Understanding the reasons for selectivity is still an area of research. acs.org |
Synergistic Application of Multi-Modal Analytical Techniques
The characterization of deuterated compounds like 2-Methylpentane-d14 necessitates the use of sophisticated analytical techniques. A multi-modal approach, combining the strengths of various methods, will be crucial for comprehensive analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural characterization of organic compounds, and deuterated solvents are routinely used for this purpose. acs.org High-field NMR can provide detailed information about the location and extent of deuteration. concawe.eu However, in some cases, different isotopologues and isotopomers in a product mixture may share deuterium substitution at the same atom, leading to overlapping signals in ¹H/²H NMR spectra. nih.gov
Mass spectrometry (MS) is another essential technique, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS). acs.orgconcawe.eu This combination allows for the separation of complex mixtures and the determination of the molecular weight and fragmentation patterns of the deuterated compounds. concawe.eu Hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for studying protein conformation and kinetics.
Molecular rotational resonance (MRR) spectroscopy is an emerging technology that offers exceptionally high spectral resolution, enabling the distinction between different isotopic species without spectral overlap. marquette.edunih.gov This technique can be particularly valuable for quantifying isotopic purity and identifying misdeuterated or underdeuterated impurities, which can be challenging with traditional methods. nih.gov Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also provide valuable information by detecting the characteristic vibrations of C-D bonds.
The synergistic use of these techniques will provide a more complete picture of the isotopic composition, purity, and structure of deuterated hydrocarbons.
Expansion of Deuterated Alkanes as Mechanistic Probes in Bio-Organic Chemistry
Deuterated compounds are invaluable tools for investigating chemical reaction pathways and enzyme mechanisms. acs.orgd-nb.info The replacement of hydrogen with deuterium leads to a kinetic isotope effect (KIE), where the C-D bond, being stronger than the C-H bond, results in a slower reaction rate if that bond is broken in the rate-determining step. d-nb.info This effect can be harnessed to elucidate reaction mechanisms. d-nb.info
For example, deuterated alkanes can be used to study the mechanisms of enzymes involved in hydrocarbon metabolism. By comparing the reaction rates of the deuterated and non-deuterated substrates, researchers can gain insights into the transition state of the reaction and the role of C-H bond activation. d-nb.info
Future research will likely see an expansion of the use of specifically deuterated alkanes, such as this compound, to probe the mechanisms of a wider range of enzymes. This includes enzymes involved in stereospecific reactions, where the precise location of deuterium can reveal details about the enzyme's active site and catalytic strategy.
Furthermore, deuterated compounds are used in metabolic studies to trace the incorporation and transformation of deuterium within biological systems. This can provide valuable information about metabolic pathways and the fate of xenobiotics.
Exploration of Novel Applications in Materials Science and Green Chemistry
The unique properties of deuterated hydrocarbons are also finding increasing applications in materials science and green chemistry. acs.org The substitution of hydrogen with deuterium can alter the physical properties of materials, leading to enhanced performance in certain applications.
In materials science, deuterated polymers are being investigated for their improved stability and performance in applications such as organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The stronger C-D bond can lead to increased resistance to degradation, thereby extending the lifetime of the device. acs.org Deuterated compounds are also used in the fabrication of targets for nuclear fusion research. researchgate.net
In the realm of green chemistry, deuterated compounds can play a role in developing more sustainable chemical processes. For instance, the use of heavy water (D₂O) as a deuterium source in photocatalytic reactions offers an environmentally friendly alternative to traditional deuteration methods that may use harsh reagents. rsc.org The development of new catalytic systems for H/D exchange that operate under mild conditions is an active area of research. academie-sciences.fr
Future research is expected to explore the use of deuterated hydrocarbons in the development of new materials with tailored properties, such as enhanced thermal stability or altered optical properties. Additionally, the principles of green chemistry will continue to drive the development of more sustainable methods for the synthesis and application of these valuable compounds.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-methylpentane-d14, and how can isotopic purity be validated?
- Methodological Answer : this compound is synthesized via catalytic deuteration of 2-methylpentane using deuterium gas (D₂) over palladium or platinum catalysts. Isotopic purity (≥98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For MS, the absence of protonated fragments (e.g., m/z = 86 for non-deuterated 2-methylpentane) and detection of molecular ions at m/z = 100.26 (CD₃CD₂CD₂CD(CD₃)₂) validate deuteration . NMR analysis (¹H and ²H) confirms the absence of residual proton signals in the deuterated product .
Q. What precautions are critical for handling and storing this compound in laboratory settings?
- Methodological Answer : Due to its flammability (flash point: -23.3°C) and volatility, this compound must be stored under inert gas (argon/nitrogen) in flame-proof refrigerators. Handling requires explosion-proof equipment, and waste disposal should follow protocols for halogenated solvents. Safety data sheets (SDS) from suppliers like Kanto Reagents specify storage at ≤4°C to minimize decomposition .
Advanced Research Questions
Q. How can researchers design controlled experiments to study kinetic isotope effects (KIEs) using this compound in organic reactions?
- Methodological Answer : To quantify KIEs, parallel reactions using 2-methylpentane (protonated) and this compound are conducted under identical conditions. Reaction rates are measured via gas chromatography (GC) or in situ NMR. The KIE is calculated as , where and are rate constants for protonated and deuterated substrates. Ensure temperature control (±0.1°C) to minimize experimental variability .
Q. What analytical strategies resolve contradictions in deuterium incorporation data when using this compound as a solvent in radical reactions?
- Methodological Answer : Discrepancies in deuterium incorporation may arise from solvent impurities or competing reaction pathways. Mitigation involves:
- Pre-purification : Distillation under reduced pressure to remove non-deuterated contaminants.
- Control experiments : Use electron paramagnetic resonance (EPR) to detect radical intermediates and isotopic scrambling.
- Cross-validation : Compare results with alternative deuterated solvents (e.g., benzene-d₆) to isolate solvent-specific effects .
Q. How should researchers optimize reaction conditions for this compound in solvent-dependent NMR studies of conformational dynamics?
- Methodological Answer :
- Concentration : Use 10–20 mM solutions to balance signal-to-noise ratio and avoid viscosity-induced line broadening.
- Temperature calibration : Employ methanol-d₄ or ethylene glycol standards for precise temperature control (±0.5°C).
- Referencing : Lock on the deuterium signal of the solvent and reference chemical shifts to tetramethylsilane (TMS).
- Dynamic NMR (DNMR) : Analyze coalescence temperatures for rotamers using variable-temperature ¹³C NMR .
Data Analysis and Interpretation
Q. How can researchers statistically validate isotopic distribution patterns in GC-MS data for this compound?
- Methodological Answer :
- Peak integration : Use software (e.g., Agilent MassHunter) to quantify ion abundances for deuterated (m/z 100.26) and non-deuterated (m/z 86.17) species.
- Statistical thresholds : Apply a 95% confidence interval (CI) to isotopic ratios; deviations >2% indicate contamination.
- Calibration curves : Prepare standards with known deuteration levels (90–99.9%) to establish linearity (R² ≥0.99) .
Q. What computational methods support the interpretation of vibrational spectra for this compound in condensed-phase studies?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate IR and Raman spectra. Compare experimental peaks (e.g., C-D stretches at 2100–2200 cm⁻¹) with computed vibrational modes. Use solvation models (e.g., PCM) to account for solvent effects in liquid-phase spectra. Software like Gaussian or ORCA is recommended .
Experimental Design and Reproducibility
Q. How can researchers ensure reproducibility in multi-step syntheses involving this compound as a deuterium source?
- Methodological Answer :
- Batch consistency : Source this compound from certified suppliers (e.g., Kanto Reagents) with lot-specific certificates of analysis.
- Protocol documentation : Detail reaction scales, stirring rates, and degassing procedures (e.g., freeze-pump-thaw cycles).
- Blind replicates : Perform triplicate reactions with independent batches of solvent to assess inter-batch variability .
Q. What steps mitigate isotopic exchange during long-term storage of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
